molecular formula C19H20N2O2 B8323365 1-isopropyl-7-methyl-4-(m-methoxyphenyl)-2(1H)-quinazolinone

1-isopropyl-7-methyl-4-(m-methoxyphenyl)-2(1H)-quinazolinone

Cat. No. B8323365
M. Wt: 308.4 g/mol
InChI Key: MUSWFTJLBAWCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064246

Procedure details

1.555 g of 3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone in 40 ml of p-dioxane is charged to a vessel having a dropping funnel, agitation means and thermometer. The charged vessel is cooled in a water bath (running water at 14°); a solution of 0.88 g of potassium permanganate in 20 ml of water is placed in the dropping funnel, which is then added dropwise to the vessel with stirring during which temperatures range from 15° to 18° C). The reaction mixture is then allowed to rise to room temperature (26°), at which it is stirred for 2 hr. 20 min.; 0.38 ml of aqueous formaldehyde (37%) is then added, and the mixture stirred for 10 minutes. The mixture is then filtered through celite (diatomaceous earth), and the filtrate retained. The filter cake is then washed with 75 ml of water/p-dioxane (20:15), the washings and filtrate are combined, extracted four times with 20 ml portions methylenechloride. The combined extracts are then evaporated to dryness to obtain a residue which is taken up in 100 ml benzene, 100 ml of petroleum ether added thereto, the solution filtered through 0.5 g of charcoal, (at room temperature) and then evaporated to dryness to obtain 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone.
Name
3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone
Quantity
1.555 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[CH:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[NH:6][C:5]1=[O:23])([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=O.[K+].C=O>O1CCOCC1.O.C1C=CC=CC=1>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
3,4-dihydro-1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone
Quantity
1.555 g
Type
reactant
Smiles
C(C)(C)N1C(NC(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0.38 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
petroleum ether
Quantity
100 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring during which temperatures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise to the vessel
CUSTOM
Type
CUSTOM
Details
range from 15° to 18° C
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
(26°)
STIRRING
Type
STIRRING
Details
at which it is stirred for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
20 min.
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through celite (diatomaceous earth)
WASH
Type
WASH
Details
The filter cake is then washed with 75 ml of water/p-dioxane (20:15)
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 20 ml portions methylenechloride
CUSTOM
Type
CUSTOM
Details
The combined extracts are then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
FILTRATION
Type
FILTRATION
Details
the solution filtered through 0.5 g of charcoal, (at room temperature)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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